Cefuzonam is a semisynthetic cephalosporin antibiotic developed in Japan. [, , , , ] It is classified as a third-generation cephalosporin, known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , , , , , ] In scientific research, cefuzonam serves as a valuable tool for investigating bacterial resistance, antibiotic penetration into various tissues, and synergistic effects with other antimicrobial agents. [, , , , , , , , ]
Cefuzonam exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] Like other beta-lactam antibiotics, it binds to penicillin-binding proteins (PBPs) in bacteria, disrupting the final transpeptidation step of peptidoglycan synthesis. [] Studies have shown that cefuzonam exhibits a high affinity for PBP 3 in Escherichia coli, suggesting its role in inhibiting septum formation and causing filamentous cell formation. [] Additionally, it also demonstrates high affinity for PBP 1A and PBP 1B in E. coli. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7